molecular formula C7H2ClF4NO2 B2642331 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 862874-18-8

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B2642331
CAS No.: 862874-18-8
M. Wt: 243.54
InChI Key: IGABOSIUTLTMLJ-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4NO2 It is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by fluorination. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABOSIUTLTMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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